N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
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Description
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12ClF3N2O2S and its molecular weight is 400.8g/mol. The purity is usually 95%.
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Biological Activity
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound belonging to the benzothiazine class, characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClF3N2O2S, with a molecular weight of 360.80 g/mol. The compound features a chlorophenyl group and a trifluoromethyl substituent, which contribute to its unique properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that highlight its complexity. These methods often include various chemical reactions to introduce the necessary functional groups while maintaining the integrity of the benzothiazine scaffold.
Research indicates that this compound exhibits potential inhibitory effects on various enzymes and biological targets. Notably:
- Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .
- Lipoxygenase (LOX) Activity : It also exhibits inhibitory effects on lipoxygenases (LOX), which are implicated in the metabolism of arachidonic acid and inflammation .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicate moderate cytotoxic effects, suggesting that the compound may have potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key differences:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-(4-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetamide | C15H14ClF3N2O2S | Different halogen position; potential variations in biological activity |
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-benzothiazin]acetamide | C15H14F3N3O2S | Cyanophenyl group instead of chlorophenyl; may exhibit different reactivity |
3-Oxo-N-(phenyl)-6-(trifluoromethyl)-3,4-dihydrobenzothiazine | C14H11F3N2OS | Lacks acetamide functionality; different pharmacological profile |
This comparison highlights how variations in substituents can significantly influence pharmacological properties and applications.
Case Studies and Research Findings
Recent studies have explored the biological activity of benzothiazine derivatives, emphasizing their role in drug discovery. For instance:
- Inhibitory Effects : A study demonstrated that certain benzothiazine derivatives exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
- Antioxidant Properties : Some derivatives were evaluated for their antioxidant potential, suggesting a protective role against oxidative stress-related diseases .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2S/c18-10-3-1-2-4-11(10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)5-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJREOUNBUMHSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.